molecular formula C23H23F3N4O2 B2868692 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251552-94-9

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2868692
CAS No.: 1251552-94-9
M. Wt: 444.458
InChI Key: FFNUNBXYXXXLIT-UHFFFAOYSA-N
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Description

The compound 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and an acetamide group. The 1,2,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability and resistance to enzymatic degradation . The piperidine ring adds conformational flexibility, which may optimize receptor binding interactions .

Properties

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-6-8-16(9-7-15)21-28-22(32-29-21)17-10-12-30(13-11-17)14-20(31)27-19-5-3-2-4-18(19)23(24,25)26/h2-9,17H,10-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUNBXYXXXLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amidoxime Intermediate

The synthesis begins with the preparation of piperidin-4-amidoxime. Ethyl piperidine-4-carboxylate is reacted with hydroxylamine hydrochloride in ethanol under reflux, yielding the corresponding amidoxime. This intermediate is critical for subsequent cyclization.

Cyclization to 1,2,4-Oxadiazole

The amidoxime is treated with 4-methylbenzoyl chloride in the presence of triethylamine as a base, facilitating cyclization to form the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-piperidine core. The reaction proceeds via nucleophilic acyl substitution, with the nitrile oxide intermediate undergoing [3+2] cycloaddition.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Time: 12–16 hours
  • Yield: 68–72%

Comparative Analysis of Synthetic Methods

Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation markedly improves reaction kinetics and yield. For example, the amidation step achieves 91% yield in 45 seconds under microwave conditions versus 72% over 1380 minutes conventionally (Table 1).

Table 1: Yield and Time Comparison for Key Steps

Step Method Time Yield (%)
Cyclization Conventional 16 hours 72
Bromoacetylation Microwave 45 seconds 91
Amidation Conventional 1380 min 72
Amidation Microwave 45 seconds 91

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) outperform toluene or THF in amidation reactions. Triethylamine and K₂CO₃ are optimal bases, minimizing side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.45.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretch) and 1342 cm⁻¹ (SO₂ stretch) confirm acetamide and sulfonyl groups.
  • ¹H NMR : Signals at δ 8.68 ppm (N–H) and δ 7.76 ppm (aromatic protons) validate the structure.
  • Mass Spectrometry : Molecular ion peak at m/z 444.46 aligns with the theoretical molecular weight.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.

Steric Hindrance in Amidation

Bulky substituents on the aniline ring slow reaction kinetics. Microwave irradiation mitigates this by enhancing molecular collisions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the oxadiazole ring could lead to an amine derivative.

Scientific Research Applications

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Pharmacology: It may serve as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Substituents Heterocycle Molecular Weight (approx.) Pharmacological Notes Reference
Target Compound: 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methylphenyl (oxadiazole), 2-Trifluoromethylphenyl (acetamide) 1,2,4-Oxadiazole ~465 g/mol Likely enhanced metabolic stability due to oxadiazole; high lipophilicity from CF₃ group. Inferred
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () 4-Chlorophenyl (triazole), Pyridinyl, 2-Chloro-5-CF₃-phenyl 1,2,4-Triazole ~525 g/mol Triazole sulfanyl group may increase polarity; dual CF₃ and Cl substituents suggest potent enzyme inhibition.
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide () Allyl (triazole), 3,5-Bis(CF₃)-phenyl 1,2,4-Triazole ~520 g/mol Allyl group introduces metabolic liability; bis-CF₃ enhances hydrophobicity.
N-[(4-Fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide () 4-Fluorobenzyl, 3-Methylphenyl (triazole) 1,2,4-Triazole ~440 g/mol Fluorobenzyl group reduces lipophilicity compared to CF₃; moderate enzyme inhibition potential.
2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide () Ethyl (triazole), Thiophenyl, 4-Fluorophenyl 1,2,4-Triazole ~390 g/mol Thiophene may enhance π-π stacking; lower molecular weight suggests improved solubility.

Key Structural Differences and Implications

Heterocycle Core: The target compound’s 1,2,4-oxadiazole ring is more electron-deficient and metabolically stable than the 1,2,4-triazole in analogs (). Triazole-containing analogs (e.g., ) feature sulfanyl groups, which increase polarity but may reduce blood-brain barrier penetration compared to the target’s oxadiazole-piperidine system.

Substituent Effects :

  • Trifluoromethyl vs. Chloro/Alkyl : The target’s 2-trifluoromethylphenyl group offers stronger hydrophobic interactions than chloro () or allyl () groups. Bis-CF₃ substituents () may over-enhance lipophilicity, risking toxicity.
  • Piperidine vs. Pyridine : The piperidine ring in the target compound provides conformational flexibility absent in pyridine-based analogs (), possibly improving receptor fit.

Pharmacological Predictions :

  • Compared to ’s fluorobenzyl derivative, the target’s trifluoromethyl group likely enhances target affinity but may reduce aqueous solubility.
  • Thiophene-containing analogs () could exhibit unique electronic properties but lack the piperidine scaffold’s flexibility.

Research Findings and Trends

  • Enzyme Inhibition : Oxadiazole derivatives (e.g., lipoxygenase inhibitors in ) suggest the target compound may inhibit similar enzymes, with potency modulated by its CF₃ and methylphenyl groups .
  • Antimicrobial Activity : Triazole-acetamide hybrids () show antibacterial effects, but the target’s oxadiazole may confer broader spectrum activity due to stability .
  • Metabolic Stability : Piperidine-oxadiazole systems (target) are less prone to first-pass metabolism than allyl-substituted triazoles () .

Biological Activity

The compound 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H21F3N4O\text{C}_{20}\text{H}_{21}\text{F}_{3}\text{N}_{4}\text{O}

Key Properties:

  • Molecular Weight: 392.40 g/mol
  • CAS Number: Not specified in the search results but can be derived from the molecular structure.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and piperidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Specifically, compounds similar to this compound have demonstrated potent inhibition of acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities were notably low, indicating high potency.

Enzyme IC50 Value (µM)
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

Binding Studies

Bovine serum albumin (BSA) binding studies have shown that the compound interacts favorably with serum proteins, which is crucial for understanding its pharmacokinetics and bioavailability . The binding affinity can influence the therapeutic efficacy and distribution of the drug within biological systems.

The proposed mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The oxadiazole moiety can form hydrogen bonds or hydrophobic interactions with active sites on proteins or nucleic acids, modulating their functions . Additionally, the trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioactivity.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Anticancer Activity : A study on oxadiazole derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
  • Cognitive Enhancements : Research has indicated that compounds targeting mGlu receptors could enhance cognitive functions, suggesting a potential application for this compound in neuropharmacology .

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